molecular formula C17H19N5O3 B2464748 3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-33-0

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2464748
CAS No.: 1396760-33-0
M. Wt: 341.371
InChI Key: YECZRXDRIFAFQH-UHFFFAOYSA-N
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Description

“3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C17H19N5O3 . It is a type of pyrimidopyrimidine, which is a class of compounds that consist of two fused pyrimidine rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C17H19N5O3 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.

Scientific Research Applications

Pyrimido[4,5-d]pyrimidine Derivatives Synthesis

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione belongs to the family of pyrimido[4,5-d]pyrimidine derivatives, known for their versatile synthesis methods. For instance, Bazgir et al. (2008) demonstrated an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives through a three-component process, highlighting the compound's potential for streamlined production in pharmaceutical chemistry (Bazgir, 2008). Additionally, Dabiri et al. (2007) have successfully synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, indicating the compound's adaptability to various synthesis environments (Dabiri, 2007).

Innovative Synthetic Methods

Exploring innovative synthetic methods, Graveleau and Masquelin (2003) reported a novel solid-phase synthesis approach for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, providing a versatile pathway for the generation of these compounds (Graveleau, 2003). This method's efficiency and versatility could be beneficial for various scientific research applications.

Antimicrobial and Antibacterial Applications

Antibacterial Activities

The compound's derivatives have shown promising results in antimicrobial activities. Bazgir et al. (2013) conducted a study on the antibacterial activities of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, synthesized through a simple and efficient three-component procedure. The study highlighted the compound's potential in developing new antibacterial agents (Bazgir, 2013).

Urease Inhibition Activity

In the realm of medicinal chemistry, Rauf et al. (2010) synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and evaluated their urease inhibition activity, providing insights into the potential therapeutic applications of the compound's derivatives (Rauf, 2010).

Antioxidant Properties

Antioxidant Agent Synthesis

Highlighting its potential as an antioxidant, Cahyana et al. (2020) focused on synthesizing pyrimido[4,5-d]pyrimidine derivatives and testing their activity as antioxidants. The study indicated the compound's significant bioactivity and its effectiveness as an antioxidant agent (Cahyana, 2020).

Properties

IUPAC Name

6-benzyl-2-(3-methoxypropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-25-9-5-8-18-16-19-10-13-14(20-16)21-17(24)22(15(13)23)11-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECZRXDRIFAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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